molecular formula C11H9ClN4O B14095029 2-(2-chloropyridin-4-yl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one

2-(2-chloropyridin-4-yl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one

Cat. No.: B14095029
M. Wt: 248.67 g/mol
InChI Key: DGXLKYZUOAXSCO-UHFFFAOYSA-N
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Description

2-(2-chloropyridin-4-yl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one is an organic compound that belongs to the class of heterocyclic compounds It is characterized by a pyrazolo[4,3-c]pyridine core structure with a chloropyridinyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloropyridin-4-yl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one typically involves multi-step organic reactions One common method starts with the chlorination of pyridine to obtain 2-chloropyridine This intermediate is then subjected to a series of reactions, including cyclization and condensation, to form the pyrazolo[4,3-c]pyridine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloropyridin-4-yl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The chloropyridinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-chloropyridin-4-yl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of 2-(2-chloropyridin-4-yl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
  • 2-[2-(2-fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
  • 4-acetyl-2-chloropyridine

Uniqueness

2-(2-chloropyridin-4-yl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrazolo[4,3-c]pyridine core and chloropyridinyl substituent make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C11H9ClN4O

Molecular Weight

248.67 g/mol

IUPAC Name

2-(2-chloropyridin-4-yl)-6,7-dihydro-5H-pyrazolo[4,3-c]pyridin-4-one

InChI

InChI=1S/C11H9ClN4O/c12-10-5-7(1-3-13-10)16-6-8-9(15-16)2-4-14-11(8)17/h1,3,5-6H,2,4H2,(H,14,17)

InChI Key

DGXLKYZUOAXSCO-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=CN(N=C21)C3=CC(=NC=C3)Cl

Origin of Product

United States

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